molecular formula C22H28N2O6S2 B11495683 3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate

3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate

Cat. No.: B11495683
M. Wt: 480.6 g/mol
InChI Key: NEBMOUOIZADXEY-UHFFFAOYSA-N
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Description

3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate is a complex organic compound that features a combination of indole, sulfonyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetate ester and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Mechanism of Action

The mechanism by which 3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the sulfonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate is unique due to its combination of indole, sulfonyl, and acetate groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C22H28N2O6S2

Molecular Weight

480.6 g/mol

IUPAC Name

3-methylbutyl 2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C22H28N2O6S2/c1-16(2)12-14-30-22(25)21(17-7-5-4-6-8-17)23-32(28,29)19-9-10-20-18(15-19)11-13-24(20)31(3,26)27/h4-10,15-16,21,23H,11-14H2,1-3H3

InChI Key

NEBMOUOIZADXEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Origin of Product

United States

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